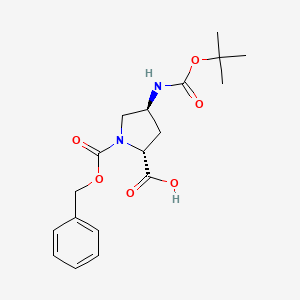

(2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid

Description

This compound is a stereospecific pyrrolidine derivative featuring:

- A benzyloxycarbonyl (Z) protecting group at the 1-position.

- A tert-butoxycarbonyl (Boc) -protected amino group at the 4-position.

- A carboxylic acid moiety at the 2-position.

Its stereochemistry, (2R,4S), is critical for applications in asymmetric synthesis and drug development, particularly in peptide mimetics and protease inhibitors. The dual protection (Z and Boc) enables orthogonal deprotection strategies, making it valuable in multi-step organic syntheses .

Properties

IUPAC Name |

(2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWOAECQYPSHMZ-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of (2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid are currently unknown. This compound is a derivative of pyrrolidine, a cyclic secondary amine

Mode of Action

As a pyrrolidine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The specific changes resulting from these interactions are currently unknown.

Pharmacokinetics

The compound’s molecular weight (23026 g/mol) suggests that it may have favorable absorption and distribution properties. The presence of the tert-butoxycarbonyl (Boc) group may also influence its metabolic stability.

Action Environment

The action, efficacy, and stability of (2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid may be influenced by various environmental factors. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C, suggesting that moisture and temperature may affect its stability. The compound’s efficacy may also be influenced by the pH and ionic strength of its environment.

Biological Activity

(2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, and implications in various fields of research.

- Chemical Formula : C22H33N3O5

- Molecular Weight : 419.522 g/mol

- CAS Number : 365998-35-2

- PubChem CID : 57416170

Synthesis

The synthesis of (2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid typically involves the protection of amino acids and the formation of the pyrrolidine ring through cyclization reactions. The use of protecting groups such as benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) is crucial for maintaining the integrity of the functional groups during synthesis.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic properties of similar compounds, indicating that modifications in the structure can significantly enhance their activity against liver fibrosis. For instance, compounds with structural similarities demonstrated inhibition rates ranging from 66.72% to 97.44% against COL1A1, a key marker in fibrosis . The connection between structural modifications and biological activity suggests that (2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid may exhibit similar effects.

Cytotoxicity and Selectivity

In vitro assessments using LX-2 cells revealed that certain derivatives exhibited favorable safety profiles with high selectivity indices (SI), indicating lower toxicity at effective concentrations . The selectivity index is calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (IC50), providing a measure of safety versus efficacy.

| Compound | IC50 (μmol/L) | CC50 (mmol/L) | Selectivity Index |

|---|---|---|---|

| Compound 41 | 30 | 13 | High SI |

| Compound 8a | Not specified | High | Favorable |

The antifibrotic mechanism appears to involve the inhibition of TGFβ1 signaling pathways, which are critical in fibrogenesis. The compounds reduce protein levels of fibronectin and COL1A1 in a dose-dependent manner following TGFβ1 stimulation . This suggests that (2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid may act through similar pathways.

Case Studies

In a recent study focusing on liver fibrosis, compounds structurally related to (2R,4S)-1-Benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid were shown to significantly inhibit LX-2 cell activation induced by lipopolysaccharides (LPS). This resulted in decreased expression levels of fibrosis markers such as COL1A1 and α-SMA .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H24N2O6

- Molecular Weight : 368.39 g/mol

- CAS Number : 489446-81-3

- Structure : The compound features a pyrrolidine ring with benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which enhance stability and facilitate further functionalization.

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for the modification of biological activity through the introduction of different functional groups. This flexibility is crucial in designing drugs that target specific biological pathways.

Peptide Synthesis

The compound is utilized in the synthesis of peptides, particularly those that require protection of amino groups to prevent premature reactions during coupling processes. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose due to its stability under acidic conditions and ease of removal.

Research has indicated that derivatives of this compound exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The ability to modify the structure enables researchers to explore structure-activity relationships (SAR) effectively.

Case Study 1: Synthesis of Bioactive Peptides

A study demonstrated the use of (2R,4S)-1-benzyloxycarbonyl-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid as a key intermediate in synthesizing cyclic peptides that showed significant anti-tumor activity in vitro. The protective groups allowed for selective deprotection at specific stages, facilitating the formation of complex peptide structures.

Case Study 2: Therapeutic Applications

In another investigation, derivatives of this compound were tested for their potential as inhibitors in specific enzyme pathways involved in cancer progression. The results indicated that modifications to the pyrrolidine ring significantly enhanced inhibitory activity against target enzymes, suggesting a promising avenue for cancer therapeutics.

Chemical Reactions Analysis

Boc Group Removal

The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. This reaction selectively deprotects the amine at the 4-position without affecting the Cbz group or the carboxylic acid .

| Condition | Reagent/Environment | Product |

|---|---|---|

| Acidic cleavage | TFA in dichloromethane | (2R,4S)-4-amino-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid |

Cbz Group Removal

The Cbz group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction exposes the secondary amine at the 1-position.

| Condition | Reagent/Environment | Product |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C in methanol | (2R,4S)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid |

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical reactions, including esterification and amide bond formation. Activation with carbodiimides (e.g., EDCl) or uronium-based reagents (e.g., HATU) enables coupling with amines or alcohols .

Amide Bond Formation

A representative reaction involves coupling with primary amines to form peptide bonds, critical in drug development:

| Reaction Type | Reagents | Product |

|---|---|---|

| Amide coupling | HATU, DIPEA, amine | (2R,4S)-1-Cbz-4-Boc-pyrrolidine-2-carboxamide derivatives |

Esterification

The acid can be converted to esters using alcohol and acid catalysts, though this is less common due to competing deprotection risks :

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer esterification | Methanol, H₂SO₄ | Methyl (2R,4S)-1-Cbz-4-Boc-pyrrolidine-2-carboxylate |

Stereochemical Influence on Reactivity

The (2R,4S) configuration impacts reaction pathways and product selectivity:

-

Intramolecular hydrogen bonding between the carboxylic acid and Boc-protected amine stabilizes intermediates during coupling .

-

Steric hindrance from the Boc and Cbz groups directs regioselectivity in nucleophilic attacks .

Comparative Reactivity with Structural Analogs

Mechanistic Insights

-

Boc Deprotection : Proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination.

-

Cbz Hydrogenolysis : Involves adsorption of the benzyl group onto Pd/C, leading to CO₂ and benzyl alcohol byproducts.

Stability and Handling Considerations

| Condition | Stability Outcome |

|---|---|

| Acidic environments | Boc group labile; Cbz group stable |

| Basic environments | Carboxylic acid deprotonation; ester risk |

| Light exposure | No significant degradation observed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(2S,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (CAS 281666-44-2)

- Key Difference : (2S,4S) configuration vs. (2R,4S) in the target compound.

- Impact : Stereochemistry alters binding affinity in chiral environments. For example, (2S,4S) isomers may exhibit distinct pharmacokinetic profiles in enzyme inhibition assays .

- Molecular Weight : 364.39 g/mol (vs. 364.39 g/mol for the target compound, indicating identical substituents but inverted stereochemistry) .

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxyproline

Substituent Variants

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS 144069-70-5)

- Key Difference: Phenyl group at position 4 instead of Boc-amino.

- Impact : The aromatic phenyl group increases hydrophobicity (LogP ~2.8 vs. ~1.5 for the target compound), affecting membrane permeability in drug candidates .

- Hazards : Classified as H302 (oral toxicity) and H315 (skin irritation), similar to the target compound .

(2S,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid (CAS 132622-71-0)

- Key Difference: Cyano group at position 3.

- Impact: The electron-withdrawing cyano group lowers pKa (~3.6) compared to Boc-amino (pKa ~8–10), enhancing acidity and altering reactivity in coupling reactions .

- Physical Properties : Melting point 138–139°C (higher than the target compound, likely due to stronger intermolecular interactions) .

Fluorinated Analogs

(2S,4R)- and (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoro-pyrrolidine-2-carboxylic acid

- Key Difference : Fluorine atom at position 4.

- Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability. The (2S,4S) isomer is commercially available (TCI Chemicals, $17,600/g), reflecting its utility in PET tracer synthesis .

- Molecular Weight : 231.23 g/mol (lower than the target compound due to smaller substituent) .

Preparation Methods

Molecular Configuration and Protecting Group Strategy

The target compound features a pyrrolidine ring with (2R,4S) stereochemistry, a benzyloxycarbonyl (Cbz) group at N1, and a tert-butoxycarbonyl (Boc) group at C4. The Cbz group is introduced via benzyl chloroformate under basic conditions, while the Boc group is typically added using di-tert-butyl dicarbonate (Boc2O). The stereochemical outcome hinges on precursor selection and hydrogenation conditions to avoid racemization, particularly at C2 and C4.

Synthetic Routes and Methodologies

Iodolactamization for Bicyclic Intermediate Formation

A pivotal method involves iodolactamization to construct the pyrrolidine core. Starting from a linear amino alcohol, treatment with iodine in tetrahydrofuran (THF) induces cyclization, forming a bicyclic lactam intermediate. This step establishes the (2R,4S) configuration with high enantioselectivity (ee >98%). Subsequent hydrogenolysis of the iodinated intermediate over palladium on carbon (Pd/C) removes the iodine atom while preserving stereochemistry.

Reaction Conditions:

Dual Cbz/Boc Protection Strategy

The simultaneous incorporation of Cbz and Boc groups is achieved through sequential protection:

Step 1: Cbz Protection of the Amine

A solution of pyrrolidine-2-carboxylic acid in THF is treated with benzyl chloroformate (1.05 equiv) and potassium carbonate (1.5 equiv) at 0°C. The reaction proceeds overnight, followed by extraction with ethyl acetate and column chromatography (hexane:ethyl acetate 2:1) to isolate the Cbz-protated intermediate.

Key Data:

Step 2: Boc Protection of the Secondary Amine

The Cbz-protected intermediate is dissolved in dichloromethane (DCM) and reacted with Boc2O (1.2 equiv) in the presence of 4-dimethylaminopyridine (DMAP). After stirring for 12 hours, the mixture is concentrated and purified via silica gel chromatography.

Optimization Note:

Catalytic Hydrogenation for Stereochemical Control

Racemization during alkylation or hydrogenation is mitigated using cis-selective catalytic hydrogenation. For example, hydrogenating a Δ3-pyrroline precursor over PtO2 in ethanol at 40 psi H2 affords the cis-(2R,4S) isomer exclusively.

Comparative Data:

| Catalyst | Pressure (psi) | cis:trans Ratio | Yield (%) |

|---|---|---|---|

| Pd/C | 50 | 3:1 | 65 |

| PtO2 | 40 | >99:1 | 89 |

| Rh/Al2O3 | 30 | 1:1 | 72 |

Data adapted from patent US20160145208A1

Purification and Analytical Characterization

Flash Chromatography

Crude products are purified using gradient elution (hexane:ethyl acetate 4:1 to 1:1) on silica gel. The target compound typically elutes at Rf = 0.3–0.4 in 1:1 hexane:ethyl acetate.

Spectroscopic Confirmation

-

1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH2Ph), 4.45–4.30 (m, 2H, H2 and H4), 3.85–3.70 (m, 1H, H5), 1.44 (s, 9H, Boc).

-

HPLC: Retention time = 12.7 min (C18 column, 70:30 H2O:MeCN).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Benzyl chloroformate is preferred over fluorenylmethyloxycarbonyl (Fmoc) chloride due to lower cost ($120/kg vs. $450/kg) and easier removal under hydrogenolysis.

Solvent Recovery Systems

THF and ethyl acetate are recycled via distillation, reducing production costs by ~15% in pilot-scale syntheses.

Challenges and Mitigation Strategies

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how do protecting groups influence reaction efficiency?

The compound is typically synthesized via multi-step routes involving stereoselective pyrrolidine ring formation followed by sequential protection of the amine and carboxylic acid groups. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are critical for preventing undesired side reactions during subsequent coupling steps. For example, palladium-catalyzed hydrogenation or acidic deprotection (e.g., TFA) is often used for Boc removal, while catalytic hydrogenation cleaves the Cbz group . Reaction conditions such as temperature (40–100°C), inert atmospheres, and catalysts (e.g., Pd(OAc)₂) are optimized to preserve stereochemical integrity .

Basic: What analytical techniques are recommended for confirming the compound’s purity and stereochemistry?

- HPLC with chiral columns : Essential for resolving enantiomeric impurities due to the compound’s stereogenic centers .

- NMR spectroscopy : ¹H and ¹³C NMR verify backbone structure, while 2D experiments (COSY, HSQC) confirm spatial correlations between protons and carbons .

- Mass spectrometry (HRMS or LC-MS) : Validates molecular weight and detects trace impurities (<0.1%) .

- X-ray crystallography : Definitive proof of absolute configuration, though requires high-purity crystals .

Basic: What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Respiratory protection : Use NIOSH-certified N95/P95 respirators in poorly ventilated areas to mitigate inhalation risks (H335) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Waste disposal : Neutralize acidic byproducts before disposal and adhere to local hazardous waste regulations .

Advanced: How can researchers resolve contradictions in NMR data caused by rotameric equilibria or solvent effects?

Rotational isomers (rotamers) around the pyrrolidine ring or protecting groups can split NMR signals. To mitigate this:

- Use high-field NMR (≥500 MHz) and elevated temperatures (50–60°C) to average rotamer populations .

- Compare spectra across solvents (DMSO-d₆ vs. CDCl₃): Polar solvents stabilize specific conformers, simplifying splitting patterns .

- Employ dynamic NMR (DNMR) analysis to calculate rotational energy barriers if ambiguity persists .

Advanced: What strategies optimize yield in solid-phase peptide synthesis (SPPS) using this compound as a building block?

- Coupling agents : Use HBTU/HOBt or Oxyma Pure with DIC to minimize racemization during amino acid activation .

- Deprotection cycles : Monitor Boc removal with TFA (20–50% in DCM) via Kaiser test to ensure complete deprotection before subsequent couplings .

- Side-chain protection : Avoid using acid-labile groups (e.g., Trt for amines) if TFA is required for Boc cleavage .

Advanced: How do steric effects from the tert-butoxycarbonyl group influence reaction kinetics in downstream modifications?

The bulky Boc group reduces nucleophilicity at the adjacent amine, slowing acylation or alkylation reactions. To address this:

- Microwave-assisted synthesis : Accelerate reactions by reducing activation energy (e.g., 80°C for 30 minutes vs. 24 hours conventionally) .

- Solvent choice : Use polar aprotic solvents (DMF, DMSO) to enhance reagent accessibility to the sterically hindered site .

- Catalytic additives : Add 1–5 mol% DMAP to facilitate coupling reactions via transition-state stabilization .

Advanced: What computational methods aid in predicting the compound’s reactivity or interaction with biological targets?

- Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites .

- Molecular docking (AutoDock Vina, Schrödinger) : Screens binding affinities for protease inhibitors or receptor targets by simulating ligand-protein interactions .

- MD simulations (GROMACS) : Assess conformational stability in aqueous vs. lipid environments over 100-ns trajectories .

Advanced: How can researchers troubleshoot low yields in large-scale (>10 g) syntheses?

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or countercurrent distribution for scalability .

- Byproduct analysis : Use LC-MS to identify dimers or oxidized species; optimize inert gas purging to prevent oxidation .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.